molecular formula C13H13ClN2O3S2 B2943677 2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide CAS No. 951626-45-2

2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B2943677
CAS No.: 951626-45-2
M. Wt: 344.83
InChI Key: ZKYCMLQDQOHVIC-SQFISAMPSA-N
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Description

2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is an organic compound featuring a chloro-substituted amide attached to a thieno[3,4-d][1,3]thiazole ring system. This compound is notable for its complex structure and potential application across various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide generally involves multi-step reactions starting from commercially available precursors. Typical synthetic routes may include:

  • Formation of Thieno[3,4-d][1,3]thiazole ring: : This step often involves the cyclization of a thioamide and an appropriate halogenated phenyl compound under acidic or basic conditions.

  • Oxidation of the Thieno[3,4-d][1,3]thiazole ring: : Selective oxidation using agents like hydrogen peroxide or a peracid to introduce the sulfone moiety.

  • Formation of the Acetamide Moiety: : Introduction of the acetamide functionality through nucleophilic substitution or amidation reactions.

Industrial Production Methods

For industrial-scale production, the key steps often involve:

  • Large-scale Cyclization: : Utilizing robust and scalable cyclization techniques to ensure high yield and purity.

  • Efficient Oxidation Processes: : Employing industrial oxidants and optimizing conditions for large batches.

  • Amide Formation: : Utilizing high-purity reagents and controlled conditions to form the acetamide linkage.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo a variety of chemical reactions:

  • Oxidation: : Undergoes oxidation to form different oxidized derivatives.

  • Reduction: : The sulfone group can be reduced under specific conditions.

  • Substitution: : The chloro group can be substituted with nucleophiles like amines, thiols, or alcohols.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, peracids.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Amines, thiols, alcohols.

Major Products

  • Oxidized products: : Higher oxidation states of the parent compound.

  • Reduced products: : Sulfide derivatives.

  • Substituted products: : Various nucleophilic substitution products.

Scientific Research Applications

2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has significant applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing complex molecules.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Explored as a lead compound for drug development.

  • Industry: : Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide exerts its effects is complex:

  • Molecular Targets: : Binds to specific enzymes or receptors, modulating their activity.

  • Pathways Involved: : Affects cellular pathways, potentially interfering with DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[5-phenylthieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

  • 2-chloro-N-[5,5-dioxido-3-p-tolylthieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Uniqueness

  • Structural Complexity: : The incorporation of a sulfone group adds unique chemical properties.

  • Reactivity: : Exhibits distinct reactivity patterns due to the chloro and sulfone groups.

  • Applications: : Offers unique applications in fields requiring compounds with both stability and reactivity.

This compound’s multifaceted potential continues to inspire research across various scientific disciplines. It's truly a gem in the world of chemical compounds.

Properties

IUPAC Name

2-chloro-N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S2/c14-6-12(17)15-13-16(9-4-2-1-3-5-9)10-7-21(18,19)8-11(10)20-13/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYCMLQDQOHVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CCl)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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